molecular formula C10H17BO4 B2869190 trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester CAS No. 1612892-47-3

trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester

Cat. No. B2869190
CAS RN: 1612892-47-3
M. Wt: 212.05
InChI Key: VJJABIMANCDOSQ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester” is a type of boronic ester. Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are commonly used in Suzuki-Miyaura cross-coupling , a key step in synthesizing various compounds .


Chemical Reactions Analysis

Boronic esters participate in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . A catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .

Scientific Research Applications

Analytical Challenges and Solutions

Pinacolboronate esters, including trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester, are crucial in the Suzuki coupling reaction, a key method for forming complex molecules in organic chemistry. Analyzing these reactive esters poses significant challenges due to their tendency to hydrolyze into nonvolatile and poorly soluble boronic acids, complicating gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses. Innovative approaches involve using non-aqueous and aprotic diluents, along with highly basic mobile phases (pH 12.4) in reversed-phase HPLC, to stabilize these compounds for purity assessment (Zhong et al., 2012).

Green Chemistry Approaches

The synthesis of aryl- and alkylboronic acid pinacol esters from alkynes can be achieved via solvent-free conditions and microwave irradiation, highlighting an environmentally friendly method that reduces reaction times and avoids the use of metal catalysts. This approach underscores the importance of developing sustainable chemical processes in the synthesis of valuable boronic esters (Gioia et al., 2020).

Polymer Synthesis

Boronic acid pinacol esters are integral to the Suzuki-Miyaura coupling polymerization, enabling the creation of high-molecular-weight π-conjugated polymers with boronic acid ester end-groups. These polymers have potential applications in materials science, including organic electronics and photovoltaics (Nojima et al., 2016).

Photoinduced Decarboxylative Borylation

Visible light can catalyze the conversion of carboxylic acids into boronic esters, a method that simplifies the introduction of boron into organic molecules. This process, which does not require metal catalysts, opens up new possibilities for creating boron-containing compounds with broad utility in drug development and materials science (Fawcett et al., 2017).

Organocatalytic Reactions

The Beckmann rearrangement, catalyzed by phenylboronic acid in the presence of perfluoropinacol, represents an innovative use of boronic esters in synthesizing functionalized amide products. This technique offers a novel pathway for producing pharmaceuticals and commodity chemicals, showcasing the versatility of boronic esters in organic synthesis (Mo et al., 2018).

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s interaction with its targets primarily involves the transformation of the boronic ester moiety into other functional groups, which is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst, is a common application of boronic esters .

Pharmacokinetics

The stability of boronic esters is a significant factor influencing their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new bonds at stereogenic centres, leading to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the synthetic utility of organoboranes, a related class of compounds, is tempered by their air and moisture sensitivity . Therefore, it is reasonable to assume that similar environmental factors could influence the action of trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester.

Safety and Hazards

The safety data sheet for a similar compound, 1-Hexylboronic acid pinacol ester, suggests that it is a combustible liquid and should be kept away from heat/sparks/open flames/hot surfaces . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJABIMANCDOSQ-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.